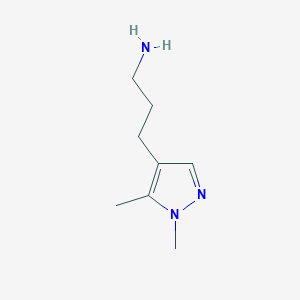![molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6](/img/structure/B1465006.png)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Descripción general
Descripción
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the CAS Number: 935466-69-6 . It has a molecular weight of 167.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Chemical Reactions Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a versatile building block in the synthesis of various heterocyclic compounds. For instance, its derivatives are used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through simple nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Similarly, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been explored, showcasing the compound's utility in creating diverse chemical structures (Čikotienė et al., 2007).
Photophysical Properties Study
The compound has also been used in the study of photophysical properties. For example, pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain have been synthesized and their fluorescence properties investigated. This research highlights the compound's role in the development of materials with specific optical properties (Patil et al., 2011).
Development of Bioactive Compounds
This compound is also instrumental in the synthesis of bioactive compounds. A study demonstrated its use in a metal-free synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, a process relevant for creating functional bioactive substances (Li et al., 2020).
Electronic Structure Analysis
Furthermore, the compound has been subject to electronic structure analysis. High-resolution X-ray diffraction studies provided insights into its charge density distribution, revealing details about the bonding scheme and intermolecular interactions, crucial for understanding its chemical behavior (Hazra et al., 2012).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
The mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine involves interactions with its targets leading to changes in cellular processes. The compound’s electronic structure and bonding scheme, as well as intermolecular hydrogen bonds, have been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place, less than 15°C . It is also air sensitive .
Análisis Bioquímico
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with several key enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The compound’s ability to form hydrogen bonds and its electronic structure, characterized by a large HOMO-LUMO energy gap, contribute to its high kinetic stability and specificity in binding interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression profiles and metabolic flux, ultimately affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound can induce conformational changes in target proteins, further modulating their function. These interactions are facilitated by the compound’s ability to form stable hydrogen bonds and its electronic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, influencing its overall pharmacokinetic profile and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by ensuring that it reaches its intended molecular targets within the cell .
Propiedades
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCXVAJLGPFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696242 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935466-69-6 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)


![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)